molecular formula C25H28N4O7S2 B2649734 (Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 887218-64-6

(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2649734
CAS RN: 887218-64-6
M. Wt: 560.64
InChI Key: LVNRNYHBLXBZLD-LCUIJRPUSA-N
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Description

The compound “(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is part of many biologically active compounds and drugs .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including an ethyl group, a carbamoyl group, a phenylsulfonyl group, and a piperazine-1-carboxylate group. The thiazole ring in the compound is aromatic, meaning that it has a cyclic, planar structure with delocalized π electrons .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Heterocyclic Compounds : Various studies have focused on synthesizing novel heterocyclic compounds with potential biological activities. For instance, the development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Crystal Structure and Compound Characterization

  • Crystal Structure Analysis : The crystal structure of compounds similar to the query has been studied, providing insights into their molecular conformations and interactions. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was analyzed, revealing the chair conformation of the piperazine ring and its spatial arrangement with the benzene ring (Faizi et al., 2016).

Antimicrobial and Anticancer Activities

  • Biological Activities : Several studies have synthesized and evaluated the biological activities of molecules containing piperazine and other heterocyclic moieties, showing promising antimicrobial and anticancer properties. For instance, compounds with piperazine-carboxylate structures have been tested for their antimicrobial and antilipase activities, indicating the potential therapeutic applications of such molecules (Başoğlu et al., 2013).

Synthesis and Characterization of Novel Derivatives

  • Novel Derivative Synthesis : Research into synthesizing novel carbazole derivatives, for example, has shown significant biological activities, including antibacterial, antifungal, and anticancer effects. This underscores the importance of synthetic chemistry in discovering new therapeutic agents (Sharma et al., 2014).

properties

IUPAC Name

ethyl 4-[4-[[3-(2-methoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O7S2/c1-4-36-25(32)27-11-13-28(14-12-27)38(33,34)19-8-6-18(7-9-19)23(31)26-24-29(16-22(30)35-3)20-10-5-17(2)15-21(20)37-24/h5-10,15H,4,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNRNYHBLXBZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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